7-Methyl-2-(methylamino)pyrido[2,3-d]pyrimidin-6-yl trifluoromethanesulfonate
Overview
Description
This compound is a derivative of pyrido[2,3-d]pyrimidine . It has been studied in the development of new therapies and is of great interest due to its biological potential .
Synthesis Analysis
The synthesis of pyrido[2,3-d]pyrimidine derivatives involves various methods . One method involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido[2,3-d]pyrimidin-5-one accompanied by the elimination of N,N-dimethylpropionamide, N-methylation, and condensation at the methyl group of compound 12 .Molecular Structure Analysis
Pyridopyrimidines have four possible skeletons for the heterocyclic combination of pyrimidine and pyridine rings, depending on where the nitrogen atom is located in pyridine .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of pyrido[2,3-d]pyrimidines include the reaction of 5-formyl-4-methylaminopyrimidines with arylacetonitriles followed by hydrolysis of the 7-imino group .Physical and Chemical Properties Analysis
The degree of lipophilicity, i.e., the affinity of this drug for a lipid environment, allows it to diffuse easily into the cells .Scientific Research Applications
Synthesis and Chemical Properties
One-Pot Chemoselective Synthesis
Novel derivatives of pyrido[2,3-d]pyrimidines have been synthesized using a specific nanocatalyst. This method offers advantages in terms of rapidity, high efficiency, and recyclability of the catalyst, making it significant in synthetic organic chemistry (Jahanshahi et al., 2018).
Solid-Phase Synthesis Method
A novel solid-phase method for synthesizing 4-methyl-pyrido[2,3-d]pyrimidin-7-one compounds has been developed. This approach leads to the synthesis of compounds with two diversity points, highlighting its utility in creating a variety of structurally diverse molecules (Angiolini et al., 2005).
Synthesis of Pyrazolo[3,4-d]pyrimidine Ribonucleosides
Synthesis of trisubstituted pyrazolo[3,4-d]pyrimidine ribonucleosides demonstrates the versatility of pyrido[2,3-d]pyrimidines in nucleoside analogues, which are relevant in medicinal chemistry (Petrie et al., 1985).
Mechanism of Action
The mechanism of action of pyrido[2,3-d]pyrimidines involves various therapeutic targets, including tyrosine kinase, extracellular regulated protein kinases – ABL kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, BCR-ABL, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, KRAS and fibroblast growth factor receptors .
Safety and Hazards
Properties
IUPAC Name |
[7-methyl-2-(methylamino)pyrido[2,3-d]pyrimidin-6-yl] trifluoromethanesulfonate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3N4O3S/c1-5-7(20-21(18,19)10(11,12)13)3-6-4-15-9(14-2)17-8(6)16-5/h3-4H,1-2H3,(H,14,15,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQAMRSXFXKKLOW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2C=NC(=NC2=N1)NC)OS(=O)(=O)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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